Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate
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Overview
Description
Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate is an organic compound characterized by its unique structure, which includes a fluoro and methoxy substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and acidic conditions for the esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
Indole derivatives: Similar in their aromatic structure and potential biological activities.
Uniqueness
Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-19-15-10-13(17)6-7-14(15)12-5-3-4-11(8-12)9-16(18)20-2/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMVYEMRIFWCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=CC(=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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